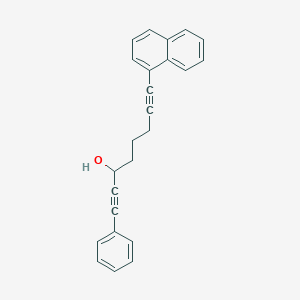
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL is an organic compound that features a naphthalene ring and a phenyl group attached to an octadiyne backbone with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL typically involves the coupling of naphthalene and phenylacetylene derivatives. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds in the octadiyne backbone can be reduced to form alkenes or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the naphthalene and phenyl groups can facilitate interactions with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalimide Derivatives: Known for their use in organic electronics and as fluorescent probes.
Phenylacetylene Derivatives: Commonly used in the synthesis of polymers and as intermediates in organic synthesis.
Naphthalene Derivatives: Widely studied for their biological activities and industrial applications.
Uniqueness
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL is unique due to its combination of a naphthalene ring, a phenyl group, and an octadiyne backbone. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
917894-68-9 |
|---|---|
Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
8-naphthalen-1-yl-1-phenylocta-1,7-diyn-3-ol |
InChI |
InChI=1S/C24H20O/c25-23(19-18-20-10-3-1-4-11-20)16-6-2-5-12-21-14-9-15-22-13-7-8-17-24(21)22/h1,3-4,7-11,13-15,17,23,25H,2,6,16H2 |
InChI Key |
WVPSSLXMPNDJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(CCCC#CC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















